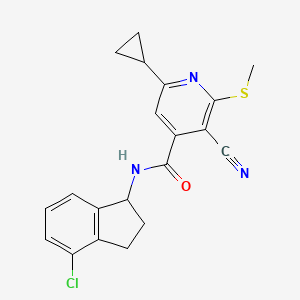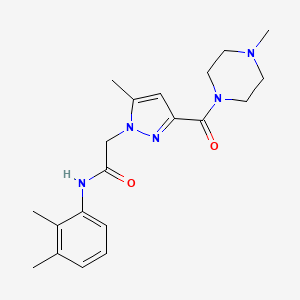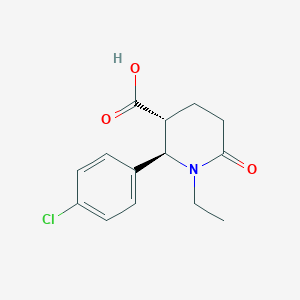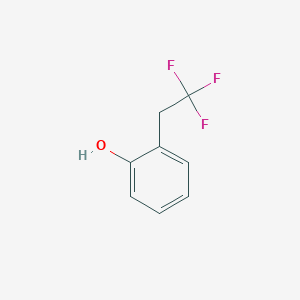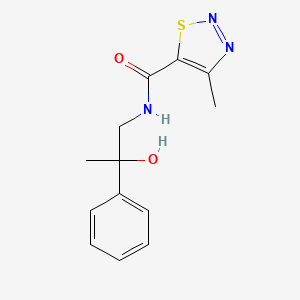
8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. This compound is commonly referred to as PFPTQ, and it is a member of the quinoline family of compounds. PFPTQ has been extensively studied for its ability to interact with biological systems, and it has shown promising results in various research fields.
Applications De Recherche Scientifique
Polyfluoroalkyl Chemicals in the U.S. Population
A study assessed exposure to perfluoroalkyl chemicals (PFCs) in the U.S. population, documenting widespread exposure and changes in serum concentrations over time. This research highlights the environmental and health relevance of PFCs, including those structurally related to 8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate (Calafat et al., 2007).
Efficient Decomposition of Perfluorocarboxylic Acids
Another study explored the photochemical decomposition of perfluorocarboxylic acids in water, a technique that could neutralize persistent PFCs. This work is pertinent to understanding the degradation and environmental management of perfluorinated compounds (Hori et al., 2005).
Nitration of Quinoline 1-Oxide
Research into the nitration of quinoline 1-oxide, involving trifluoromethanesulfonic acid, provides insights into chemical reactions that may be relevant to synthesizing or modifying compounds like this compound. This study elucidates mechanisms of regioselectivity in such processes (Yokoyama et al., 1997).
Trifluoromethylation of Aminoquinolines
A protocol for the trifluoromethylation of aminoquinoline scaffolds under visible light irradiation without an external photocatalyst was developed, showcasing a method for introducing trifluoromethyl groups to quinoline rings. This research may be indirectly relevant to understanding the synthesis or properties of this compound (Zhao et al., 2018).
Scandium Trifluoromethanesulfonate in Organic Synthesis
The use of scandium trifluoromethanesulfonate as a catalyst in organic synthesis, including acylation reactions, highlights the utility of trifluoromethanesulfonate in facilitating chemical transformations. Such studies can provide context on the catalytic or synthetic roles of related compounds (Ishihara et al., 1996).
Propriétés
IUPAC Name |
8-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)quinoline;trifluoromethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F7NS.CHF3O3S/c13-10(14,11(15,16)17)12(18,19)21-8-5-1-3-7-4-2-6-20-9(7)8;2-1(3,4)8(5,6)7/h1-6H;(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGGCVYQZMWBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SC(C(C(F)(F)F)(F)F)(F)F)N=CC=C2.C(F)(F)(F)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F10NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


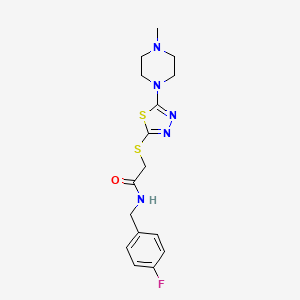
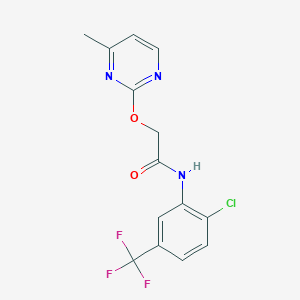


![1-[(2,6-dichlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide](/img/structure/B2606262.png)
![N'-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2606263.png)
![tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B2606265.png)
![1-(4-Bromophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2606266.png)
